molecular formula C11H16N4S B12047468 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol

6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol

Cat. No.: B12047468
M. Wt: 236.34 g/mol
InChI Key: GABGYWFQMDODJS-UHFFFAOYSA-N
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Description

6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol is an organic compound that belongs to the class of tetrahydro-1,2,4,5-tetraazines. This compound is characterized by the presence of a 4-isopropylphenyl group attached to the tetrahydro-1,2,4,5-tetraazine ring, along with a thiol group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the tetrahydro-1,2,4,5-tetraazine ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Reduced Tetrahydro-1,2,4,5-tetraazine Derivatives: Formed from reduction reactions.

    Substituted Aromatic Compounds: Formed from substitution reactions on the aromatic ring.

Scientific Research Applications

6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also interact with cellular receptors or other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol is unique due to the presence of both the 4-isopropylphenyl group and the thiol group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

6-(4-propan-2-ylphenyl)-1,2,4,5-tetrazinane-3-thione

InChI

InChI=1S/C11H16N4S/c1-7(2)8-3-5-9(6-4-8)10-12-14-11(16)15-13-10/h3-7,10,12-13H,1-2H3,(H2,14,15,16)

InChI Key

GABGYWFQMDODJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NNC(=S)NN2

Origin of Product

United States

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